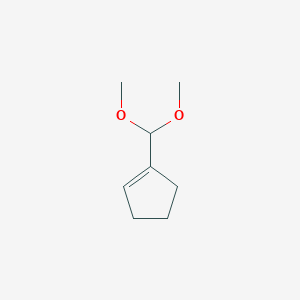![molecular formula C14H31N5O4 B14603619 [(E)-(dodecylhydrazinylidene)methyl]urea;nitric acid](/img/structure/B14603619.png)
[(E)-(dodecylhydrazinylidene)methyl]urea;nitric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(E)-(dodecylhydrazinylidene)methyl]urea;nitric acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a dodecylhydrazinylidene group attached to a methylurea moiety, combined with nitric acid. The combination of these functional groups imparts distinct chemical properties, making it a subject of study in organic chemistry, materials science, and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-(dodecylhydrazinylidene)methyl]urea typically involves the reaction of dodecylhydrazine with a methylurea derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of [(E)-(dodecylhydrazinylidene)methyl]urea may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process. Industrial methods may also incorporate purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
[(E)-(dodecylhydrazinylidene)methyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in inert atmospheres to prevent unwanted side reactions.
Substitution: Nucleophiles such as halides or amines; reactions may require the use of catalysts or specific solvents to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms of the compound with different chemical properties.
Aplicaciones Científicas De Investigación
[(E)-(dodecylhydrazinylidene)methyl]urea has a wide range of scientific research applications, including:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a component of drug delivery systems.
Industry: Utilized in the formulation of specialty chemicals and materials with unique properties, such as surfactants or stabilizers.
Mecanismo De Acción
The mechanism of action of [(E)-(dodecylhydrazinylidene)methyl]urea involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in antimicrobial applications, the compound may disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.
Comparación Con Compuestos Similares
[(E)-(dodecylhydrazinylidene)methyl]urea can be compared with other similar compounds, such as:
Hydrazine derivatives: Compounds containing hydrazine groups, which may exhibit similar reactivity and biological activities.
Urea derivatives: Compounds with urea moieties, which are commonly used in pharmaceuticals and agrochemicals.
Nitric acid derivatives: Compounds containing nitric acid groups, which are often used in energetic materials and industrial applications.
The uniqueness of [(E)-(dodecylhydrazinylidene)methyl]urea lies in its specific combination of functional groups, which imparts distinct chemical and biological properties not found in other similar compounds.
Propiedades
Fórmula molecular |
C14H31N5O4 |
|---|---|
Peso molecular |
333.43 g/mol |
Nombre IUPAC |
[(E)-(dodecylhydrazinylidene)methyl]urea;nitric acid |
InChI |
InChI=1S/C14H30N4O.HNO3/c1-2-3-4-5-6-7-8-9-10-11-12-17-18-13-16-14(15)19;2-1(3)4/h13,17H,2-12H2,1H3,(H3,15,16,18,19);(H,2,3,4) |
Clave InChI |
ZEDWFKQXQTYGOM-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCCCCCCCCN/N=C/NC(=O)N.[N+](=O)(O)[O-] |
SMILES canónico |
CCCCCCCCCCCCNN=CNC(=O)N.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11H-[1,3,5]triazepino[1,2-a]benzimidazole](/img/structure/B14603547.png)

![1-[2-(2,4-Dichlorophenyl)propyl]-1H-imidazole](/img/structure/B14603558.png)


![3,7-Dimethyl-1,7-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14603584.png)

![4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]morpholine](/img/structure/B14603600.png)





![Methyl [(2-methylacryloyl)sulfanyl]acetate](/img/structure/B14603641.png)
